Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: The major product would be a benzyl alcohol or benzaldehyde, depending on the extent of oxidation.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, which can fit into enzyme active sites.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers with spirocyclic units.
Wirkmechanismus
The mechanism by which Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its spirocyclic core and benzyl group. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzyl N-[(2R,4r,5S)-7-aminospiro[3.3]heptan-2-yl]carbamate
- Benzyl cis-4-aminocyclohexylcarbamate
- Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Uniqueness: Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure. This gives it distinct physical and chemical properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H20N2O2 |
---|---|
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
benzyl N-[(7R)-7-aminospiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m1/s1 |
InChI-Schlüssel |
XWMQSGCQIQOYOK-JVWICGRDSA-N |
Isomerische SMILES |
C1CC2([C@@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.